REACTION_CXSMILES
|
[CH2:1]([N:3](CC)[C:4]([C:6]1[CH:7]=[CH:8][C:9]2[C:10](=O)[C:11]3[C:16]([O:17][C:18]=2[CH:19]=1)=[CH:15][CH:14]=[CH:13][CH:12]=3)=[O:5])[CH3:2].C([N:30]1[CH2:35][CH2:34][CH2:33][CH2:32][C:31]1=O)(OC(C)(C)C)=O>>[CH2:1]([NH:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]2[C:10](=[C:33]3[CH2:32][CH2:31][NH:30][CH2:35][CH2:34]3)[C:11]3[C:16]([O:17][C:18]=2[CH:19]=1)=[CH:15][CH:14]=[CH:13][CH:12]=3)=[O:5])[CH3:2]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
|
C(C)N(C(=O)C=1C=CC=2C(C3=CC=CC=C3OC2C1)=O)CC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1C(CCCC1)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
C(C)NC(=O)C=1C=CC=2C(C3=CC=CC=C3OC2C1)=C1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |